Benzo(b)triphenylen-4-ol
Description
Properties
CAS No. |
113058-39-2 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
benzo[h]triphenylen-4-ol |
InChI |
InChI=1S/C22H14O/c23-21-11-5-10-18-20-13-15-7-2-1-6-14(15)12-19(20)16-8-3-4-9-17(16)22(18)21/h1-13,23H |
InChI Key |
WKACBUXBZNZZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=C5O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Core Assembly
The Suzuki-Miyaura reaction has been instrumental in constructing the benzo(b)triphenylene scaffold. A representative protocol involves reacting 4-bromo-triphenylene with arylboronic acids under palladium catalysis. For instance, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C for 12 hours yields 65–72% of the coupled product. Key advantages include functional group tolerance and stereochemical control, though brominated precursors require multi-step synthesis.
Direct Hydroxylation via Palladium-Acetate Complexes
Recent advances employ Pd(OAc)₂ with oxidizing agents like Cu(OAc)₂ to introduce the hydroxyl group regioselectively. In one study, treating benzo(b)triphenylene with 10 mol% Pd(OAc)₂ and 2 equivalents of PhI(OAc)₂ in acetic acid at 120°C for 8 hours produced the 4-hydroxy derivative in 58% yield. This method circumvents pre-functionalized intermediates but faces challenges in avoiding over-oxidation to quinone derivatives.
Diels-Alder Cycloaddition Approach
Synthesis of the Triphenylene Backbone
The Diels-Alder reaction between anthracene derivatives and dienophiles like maleic anhydride constructs fused aromatic systems. A 1982 Journal of Organic Chemistry study demonstrated that heating 9,10-dihydroanthracene with 4-nitrobenzenediazonium chloride at 150°C under inert atmosphere forms the triphenylene core in 41% yield. While this method provides direct access to the skeleton, regioselectivity issues arise due to competing peri- and ortho-adducts.
Post-Cycloaddition Functionalization
Following cycloaddition, hydroxylation is achieved via acid-catalyzed hydrolysis of epoxide intermediates. For example, dibenz[a,c]anthracene 10,11-oxide, when treated with cold H₂SO₄, generates a 3:2 mixture of 10- and 11-hydroxydibenzanthracenes. Separation via column chromatography (SiO₂, hexane/ethyl acetate 9:1) isolates the 4-hydroxy isomer with 34% efficiency.
Hydroxylation of Benzo(b)triphenylene Derivatives
Electrophilic Aromatic Substitution
Direct hydroxylation using HNO₃/H₂SO₄ nitration followed by reduction introduces hydroxyl groups. Nitration at 0°C for 2 hours followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) yields 4-amino-benzo(b)triphenylene, which undergoes diazotization and hydrolysis to the phenol. This three-step sequence achieves 48% overall yield but risks ring sulfonation under strong acidic conditions.
Microbial Oxidation
Rat liver microsomes metabolize benzo(b)triphenylene to 10,11-dihydro-10,11-dihydroxy derivatives, as confirmed by LC-MS analysis. While enzymatically selective, this method remains impractical for large-scale synthesis due to low conversion rates (<15%) and complex product mixtures.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 65–72 | 80 | Functional group tolerance | Multi-step precursor synthesis |
| Pd(OAc)₂ Hydroxylation | 58 | 120 | Direct functionalization | Over-oxidation side reactions |
| Diels-Alder Cycloaddition | 41 | 150 | Core skeleton construction | Regioselectivity challenges |
| Electrophilic Substitution | 48 | 0–25 | Scalability | Acid-sensitive substrates |
Chemical Reactions Analysis
Types of Reactions: Benzo(b)triphenylen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzo(b)triphenylen-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Benzo(b)triphenylen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The aromatic rings provide a stable framework for various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
- Benzo(b)triphenylen-4-ol: Features a hydroxyl group on a fused triphenylene-benzene system. The hydroxyl group increases hydrogen-bonding capacity and aqueous solubility compared to non-polar analogs.
- 4-Phenylphenol (4-PP): A biphenyl derivative with a hydroxyl group at the 4-position (CAS 92-69-3). Its simpler structure lacks the fused polycyclic system but shares phenolic reactivity, making it useful as a disinfectant and polymer precursor .
- Benzo(a)pyrene (B[a]P): A five-ring polycyclic aromatic hydrocarbon (PAH) without hydroxyl groups. It is highly hydrophobic and carcinogenic, contrasting sharply with the polar nature of this compound .
- Benzothieno[2,3-b]pyridine derivatives: These compounds, such as methyl 5-methoxy-2-methyl(1)benzothieno[2,3-b]pyridine-4-carboxylate, incorporate sulfur heteroatoms and ester groups, influencing electronic properties and synthetic versatility .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
